molecular formula C14H15N B050923 2-(Naphthalen-1-yl)pyrrolidine CAS No. 121193-91-7

2-(Naphthalen-1-yl)pyrrolidine

Cat. No. B050923
M. Wt: 197.27 g/mol
InChI Key: FEJHFYHZVJWOOE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(Naphthalen-1-yl)pyrrolidine and related compounds often involves solvent-free one-pot reactions or other efficient methodologies. For instance, one approach includes a domino reaction of naphthalen-2-ol, nicotinaldehyde, and pyrrolidine to synthesize related compounds (Zhou, 2012). Another method reported involves the direct cycloauration of related naphthalene derivatives to produce complexes with interesting structural features (Nonoyama & Nakajima, 1999).

Molecular Structure Analysis

X-ray crystallography has been pivotal in confirming the structure of related compounds. For example, the crystal structure analysis of pyrrolidin-1-ium 2-(naphthalen-1-yl)acetate reveals the pyrrolidine ring adopts an envelope conformation with naphthalene ring systems showing specific orientations (Hong et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of 2-(Naphthalen-1-yl)pyrrolidine and its derivatives includes reactions with polyatomic phenols leading to the formation of dibenzoxanthenes, diarylmethanes, and calixarenes under certain conditions, showcasing its versatile chemical behavior (Gazizov et al., 2015).

Physical Properties Analysis

The physical properties of related compounds have been explored through various spectroscopic techniques. For instance, FT-IR, UV-Visible, NMR, and TG/DSC analyses provide comprehensive details on the structural and thermal properties of synthesized compounds (Rajamani et al., 2019).

Chemical Properties Analysis

Electrochemical studies on polymers derived from pyrrole and naphthalene units have shown low oxidation potentials and high stability in their conducting forms, indicating unique chemical properties suitable for applications in conducting materials (Sotzing et al., 1996). Furthermore, the synthesis and characterization of metal complexes with related ligands have been explored, demonstrating potential for diverse chemical applications (Chioma et al., 2018).

Scientific Research Applications

  • Organocatalysis :

    • 2-(Naphthalen-1-yl)pyrrolidine derivatives have been used as effective chiral organocatalysts for asymmetric Michael addition reactions. The catalytic activities and mechanistic insights of these compounds have been explored through nuclear magnetic resonance (NMR) experiments, highlighting their role in catalyzing reactions with good yield and excellent enantioselectivities (Cui Yan-fang, 2008).
  • Chemical Sensing :

    • Compounds with 2-(Naphthalen-1-yl)pyrrolidine moiety have been developed as chemosensors, especially for transition metal ions like Cu2+. These compounds exhibit colorimetric and fluorescent changes upon binding with specific ions, making them useful for the detection of metal ions in various environments (Prajkta Gosavi-Mirkute et al., 2017).
  • Synthesis and Characterization of Novel Compounds :

    • The molecule has been a part of the synthesis and characterization of new compounds, such as pyrrolidin-1-ium 2-(naphthalen-1-yl)acetate, and its interactions and stability in crystal structures have been investigated through hydrogen bonding patterns (Zhao Hong et al., 2012).
    • It has been involved in the synthesis of various polymers and copolymers for potential applications in materials science, demonstrating versatility in chemical reactions and product formation (Di Zhou et al., 2008).
  • Pharmaceutical Research :

    • Derivatives of 2-(Naphthalen-1-yl)pyrrolidine have been synthesized and evaluated for pharmacological activities such as anticonvulsant effects. They have been tested in various seizure models, with some derivatives showing significant protective effects and providing insights into novel therapeutic agents (H. Ghabbour et al., 2015).

Safety And Hazards

The safety data sheet (SDS) for 2-(Naphthalen-1-yl)pyrrolidine indicates that it is classified under GHS05 and GHS07 . The signal word is “Danger” and the hazard statements include H302, H315, H318, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Future Directions

The future directions for the research and application of 2-(Naphthalen-1-yl)pyrrolidine are not clear from the search results .

properties

IUPAC Name

2-naphthalen-1-ylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c1-2-7-12-11(5-1)6-3-8-13(12)14-9-4-10-15-14/h1-3,5-8,14-15H,4,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJHFYHZVJWOOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30290391
Record name 2-(naphthalen-1-yl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30290391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Naphthalen-1-yl)pyrrolidine

CAS RN

121193-91-7
Record name 2-(naphthalen-1-yl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30290391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(naphthalen-1-yl)pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
G Barker, JL McGrath, A Klapars, D Stead… - The Journal of …, 2011 - ACS Publications
A comprehensive study of the enantioselective Pd-catalyzed α-arylation of N-Boc pyrrolidine has been carried out. The protocol involves deprotonation of N-Boc pyrrolidine using s-BuLi/…
Number of citations: 151 pubs.acs.org
W Cai, J Wu, H Zhang, HB Jalani, G Li… - The Journal of Organic …, 2019 - ACS Publications
An efficient synthesis of 4-methyleneproline derivatives has been developed through an Rh-catalyzed [4 + 1] cycloaddition strategy using 3-methyleneazetidines and diazo compounds. …
Number of citations: 15 pubs.acs.org
SM Silverman - 2010 - search.proquest.com
The development of new methods for chemical synthesis is motivated by the desire to add efficient chemo-, regio-, diastereo-, and enantioselective reactions to the repository of …
Number of citations: 1 search.proquest.com

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